molecular formula C10H14O2 B7940956 1-(3-Methoxymethylphenyl)-ethanol

1-(3-Methoxymethylphenyl)-ethanol

Cat. No. B7940956
M. Wt: 166.22 g/mol
InChI Key: MHPFPTAMSYECHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxymethylphenyl)-ethanol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Biocatalysis : Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst, is significant for the production of various drug intermediates. This compound, which can be used in the synthesis of antihistamines like diphenhydramine hydrochloride and loratadine, was obtained with high conversion, enantiomeric excess, and yield under optimized conditions (Kavi, Özdemir, Dertli, & Şahin, 2021).

  • Oxidation Reactions : The study of the oxidation reactions of various secondary alcohols, including 1-(4-methoxyphenyl)ethanol, with performic acid in formic acid solvent revealed a new reaction pathway. This pathway allows for the direct oxidation of secondary alcohols to corresponding esters, providing insights into lignin degradation technology (Li, Meng, Liu, & Peng, 2013).

  • Pharmacological Applications : A study on the differentiation of receptors responsive to isoproterenol discussed the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol. The modification of this compound, such as adding a methyl or ethyl group, changes its sympathomimetic activity. This has implications in understanding the β-receptor population in various tissues (Lands, Ludueña, & Buzzo, 1967).

  • Stereochemical Effects in Organic Reactions : A study focused on the stereochemical effects on the side-chain fragmentation of alkylaromatic radical cations, specifically looking at compounds like 1-(4-methoxyphenyl)ethanol. The findings suggest that the rate of deprotonation in such reactions increases when the C–H bond is aligned with the π-system, underscoring the importance of stereochemical alignment for bond cleavage (Bellanova, Bietti, Ercolani, & Salamone, 2002).

  • Asymmetric Biosynthesis : The asymmetric biosynthesis of (S)-1-(4-methoxyphenyl)ethanol was studied using various reaction systems, including ionic liquid-containing co-solvent systems. The efficiency of this biocatalytic process was found to be dependent on the type and combination of anions and cations in the ionic liquids (Lou Wenyong, 2011).

properties

IUPAC Name

1-[3-(methoxymethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(11)10-5-3-4-9(6-10)7-12-2/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPFPTAMSYECHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxymethylphenyl)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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